Eliglustat

Vue d'ensemble

Description

Eliglustat, sold under the brand name Cerdelga, is a medication used for the long-term treatment of type 1 Gaucher disease . It is only used in certain people with type 1 Gaucher disease . It reduces the formation of a certain protein in the body in people with type 1 Gaucher disease .

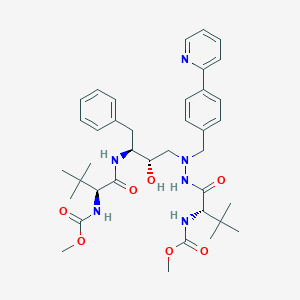

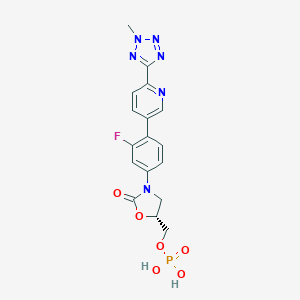

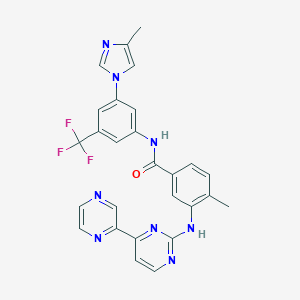

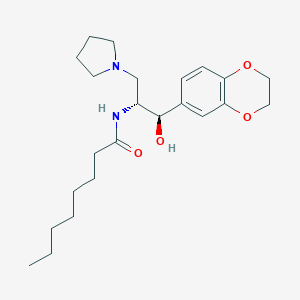

Molecular Structure Analysis

Eliglustat has a molecular formula of C23H36N2O4 . Its average mass is 404.543 Da and its monoisotopic mass is 404.267517 Da . More detailed structural analysis would require specific biophysical techniques or computational modeling .

Chemical Reactions Analysis

Eliglustat is mainly metabolized by CYP2D6 . In patients that are CYP2D6 poor metabolizers (PMs), eliglustat is mainly metabolized by CYP3A4 . The exact chemical reactions involved in its metabolism are complex and would require a detailed biochemical analysis .

Physical And Chemical Properties Analysis

Eliglustat has a density of 1.1±0.1 g/cm3, a boiling point of 615.5±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.9 mmHg at 25°C . It also has an enthalpy of vaporization of 96.0±3.0 kJ/mol and a flash point of 326.1±31.5 °C . More detailed physical and chemical properties would require specific experimental measurements .

Applications De Recherche Scientifique

Treatment of Gaucher Disease

Eliglustat is primarily used in the treatment of Gaucher disease type 1 (GD1), a condition characterized by the accumulation of glucosylceramide within macrophages . It has shown long-term effectiveness in adults with GD1 .

Pharmacodynamic and Pharmacokinetic Profiling

High-Performance Liquid Chromatography (HPLC), 2D Nuclear Magnetic Resonance (2DNMR), and High-Resolution Mass Spectrometry (HRMS) are used to elucidate the pharmacodynamic and pharmacokinetic properties of Eliglustat .

Bioanalytical Quantification

Eliglustat can be quantified in rat plasma using a bioanalytical method validated according to the USFDA bioanalytical method validation guideline .

Interaction with CYP2D6 and CYP3A Enzymes

Eliglustat is a substrate of CYP2D6 and CYP3A enzymes. Therefore, concomitant use of medicines that inhibit these enzymes could significantly increase exposure to Eliglustat, causing prolongation of PR, QTc and/or QRS intervals and hence cardiac arrhythmias .

Structural Fingerprinting of Variants (SFV)

Eliglustat is used in the structural fingerprinting of variants (SFV), a process that outlines the conventional, hyphenated, and distinctive approaches .

Safety and Efficacy Profiling

Eliglustat’s safety and efficacy profile for the treatment of Gaucher disease is extensively studied. More than 150 papers from eminent institutions doing scientific, technological, and medical research are currently available .

Mécanisme D'action

Target of Action

Eliglustat primarily targets glucosylceramide synthase , an enzyme that plays a crucial role in the synthesis of glucosylceramide . Glucosylceramide is a type of glycosphingolipid, and its accumulation in certain organs is characteristic of Gaucher disease .

Mode of Action

Eliglustat acts as an inhibitor of glucosylceramide synthase . By inhibiting this enzyme, eliglustat reduces the production of glucosylceramide . This action helps to counteract the accumulation of glucosylceramide that occurs in patients with Gaucher disease due to a deficiency of the enzyme acid β-glucosidase .

Biochemical Pathways

The primary biochemical pathway affected by eliglustat is the synthesis of glycosphingolipids . By inhibiting glucosylceramide synthase, eliglustat reduces the rate of biosynthesis of glycosphingolipids . This action helps to balance the defective catabolism of glycosphingolipids that is characteristic of Gaucher disease .

Pharmacokinetics

Eliglustat is mainly metabolized by CYP2D6 . The patient’s CYP2D6 metabolizer status (extensive, intermediate, or poor) influences the dosing recommendations for eliglustat . This is determined using an FDA-cleared genotyping test . The metabolism of eliglustat by CYP2D6 and, to a lesser extent, CYP3A, necessitates careful consideration of the patient’s CYP2D6 metabolizer status and the use of concomitant medications that share metabolism by these pathways .

Result of Action

The molecular effect of eliglustat’s action is the reduction of glucosylceramide accumulation . On a cellular level, this leads to a decrease in the formation of Gaucher cells that infiltrate the liver, spleen, bone marrow, and other organs . This can help to alleviate complications such as anemia and thrombocytopenia associated with Gaucher disease .

Action Environment

The action, efficacy, and stability of eliglustat can be influenced by various environmental factors. For instance, the presence of other medications that are metabolized by the same cytochrome P450 enzymes (CYP2D6 and CYP3A) as eliglustat can affect its metabolism and, consequently, its therapeutic effect . Additionally, the patient’s genetic makeup, specifically their CYP2D6 metabolizer status, can influence the effectiveness of eliglustat .

Safety and Hazards

Propriétés

IUPAC Name |

N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N2O4/c1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20/h10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26)/t19-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJZZPCZKBUKGGU-AUSIDOKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20964175 | |

| Record name | N-[(1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Eliglustat is a glucosylceramide synthase inhibitor used for the treatment of type 1 Gaucher disease. Gaucher disease is a rare genetic disorder characterized by the deficiency of acid β-glucosidase, an enzyme that converts glucosylceramide (also known as glucocerebroside) into glucose and ceramide. In patients with Gaucher disease, glucosylceramide is accumulated in the lysosomes of macrophages, leading to the formation of foam cells or Gaucher cells. Gaucher cells infiltrate the liver, spleen, bone marrow and other organs, leading to complications such as anemia, thrombocytopenia and hepatosplenomegaly. Eliglustat reduces the production of glucosylceramide by inhibiting glucosylceramide synthase, a rate-limiting enzyme in the production of glycosphingolipids. This lowers the amount of glucosylceramide that is available in lysosomes, and balances the deficiency of acid β-glucosidase. | |

| Record name | Eliglustat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09039 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Eliglustat | |

CAS RN |

491833-29-5 | |

| Record name | N-[(1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491833-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eliglustat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0491833295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eliglustat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09039 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-[(1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELIGLUSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR40J4WA67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.